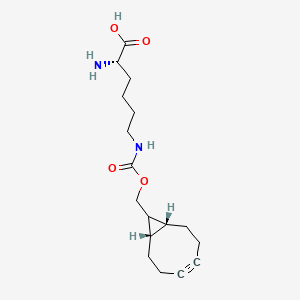
endo-BCN-L-Lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Endo-BCN-L-Lysine: is a specialized amino acid derivative used primarily in click chemistry. It contains a bicyclo[6.1.0]non-4-yne (BCN) group, which is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This compound is particularly valuable in the synthesis of PROTAC (proteolysis-targeting chimera) molecules, where it serves as a linker .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-L-Lysine typically involves the following steps:
Protection of the Lysine Amino Group: The amino group of lysine is protected using a suitable protecting group such as Fmoc (9-fluorenylmethoxycarbonyl).
Introduction of the BCN Group: The protected lysine is then reacted with a BCN-containing reagent under mild conditions to introduce the BCN moiety.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Protected Lysine: Large-scale protection of lysine using Fmoc or similar groups.
BCN Introduction: Reaction with BCN reagents in large reactors.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反応の分析
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Endo-BCN-L-Lysine undergoes SPAAC reactions with azide-containing molecules to form stable triazoles.
Substitution Reactions: The lysine amino group can participate in various substitution reactions to form derivatives.
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature, using azide-containing reagents.
Substitution Reactions: Can involve reagents such as acyl chlorides, anhydrides, or isocyanates under mild conditions.
Major Products:
Triazoles: Formed from SPAAC reactions.
Substituted Lysine Derivatives: Formed from substitution reactions.
科学的研究の応用
Chemistry:
Click Chemistry: Used as a building block in click chemistry for the synthesis of complex molecules.
PROTAC Synthesis: Serves as a linker in the synthesis of PROTAC molecules, which are used to target and degrade specific proteins.
Biology:
Bioconjugation: Used to attach biomolecules such as proteins, peptides, or nucleic acids to other molecules or surfaces.
Fluorescent Labeling: Utilized in the labeling of biomolecules with fluorescent tags for imaging studies.
Medicine:
Drug Development: Plays a role in the development of targeted therapies, particularly in the design of PROTACs for cancer treatment.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Material Science: Employed in the synthesis of functional materials with specific properties.
Biotechnology: Used in the development of bioconjugates for various applications
作用機序
Mechanism: Endo-BCN-L-Lysine exerts its effects primarily through the SPAAC reaction. The BCN group undergoes a strain-promoted cycloaddition with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation and other applications.
Molecular Targets and Pathways:
BCN Group: The BCN group targets azide-containing molecules.
Lysine Residue: The lysine residue can interact with various biological molecules, facilitating bioconjugation and other reactions.
類似化合物との比較
Endo-BCN-Fmoc-L-Lysine: Similar in structure but contains an Fmoc protecting group.
BCN-Lysine: A simpler derivative without additional functional groups.
Azido-Lysine: Contains an azide group instead of BCN, used in similar click chemistry applications.
Uniqueness: Endo-BCN-L-Lysine is unique due to its BCN group, which allows for strain-promoted cycloaddition reactions without the need for copper catalysts. This makes it particularly useful in biological applications where copper can be toxic .
特性
分子式 |
C17H26N2O4 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
(2S)-2-amino-6-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15-/m0/s1 |
InChIキー |
QLDVOCPEKYLEOT-IXXDHKBRSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCC[C@@H](C(=O)O)N)CCC#C1 |
正規SMILES |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
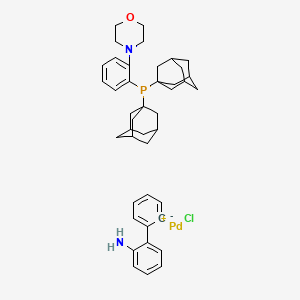
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)

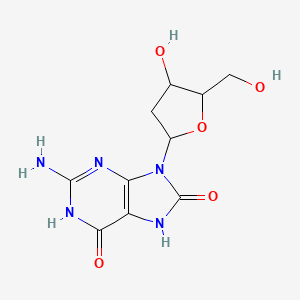
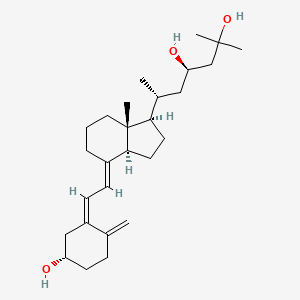

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)
![[13C8]-Nifedipine](/img/structure/B12058222.png)


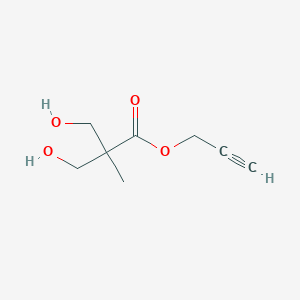
![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)
